molecular formula C23H16ClN5 B13369657 2-Anilino-4-(4-chlorophenyl)-6-imino-1-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile

2-Anilino-4-(4-chlorophenyl)-6-imino-1-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile

Cat. No.: B13369657
M. Wt: 397.9 g/mol
InChI Key: LIKKETHBPNLLEA-UHFFFAOYSA-N
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Description

2-Anilino-4-(4-chlorophenyl)-6-imino-1-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile is a heterocyclic compound that belongs to the class of anilinopyrimidines. These compounds are known for their diverse biological activities, including fungicidal, pesticidal, and potential anticancer properties .

Properties

Molecular Formula

C23H16ClN5

Molecular Weight

397.9 g/mol

IUPAC Name

6-amino-4-(4-chlorophenyl)-1-phenyl-2-phenyliminopyrimidine-5-carbonitrile

InChI

InChI=1S/C23H16ClN5/c24-17-13-11-16(12-14-17)21-20(15-25)22(26)29(19-9-5-2-6-10-19)23(28-21)27-18-7-3-1-4-8-18/h1-14H,26H2

InChI Key

LIKKETHBPNLLEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2N=C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC=C(C=C4)Cl

Origin of Product

United States

Chemical Reactions Analysis

2-Anilino-4-(4-chlorophenyl)-6-imino-1-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Anilino-4-(4-chlorophenyl)-6-imino-1-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt cell cycle progression, leading to antiproliferative effects . The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar compounds to 2-Anilino-4-(4-chlorophenyl)-6-imino-1-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile include other anilinopyrimidines and related heterocyclic compounds. These compounds share similar biological activities but may differ in their specific chemical properties and efficacy . Some examples include:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .

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